molecular formula C12H14BrNO3 B8159122 Methyl 5-bromo-6-(cyclopentyloxy)nicotinate

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate

Cat. No.: B8159122
M. Wt: 300.15 g/mol
InChI Key: CCHIZMXOHAPQSD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate is an organic compound with the molecular formula C13H16BrNO3 It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a cyclopentyloxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate typically involves the following steps:

    Bromination: The starting material, 6-hydroxynicotinic acid, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Esterification: The brominated product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 5-bromo-6-hydroxynicotinate.

    Etherification: Finally, the hydroxyl group at the 6-position is converted to a cyclopentyloxy group using cyclopentanol and a suitable base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclopentyloxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Methyl 5-bromo-6-(cyclopentyloxy)nicotinyl alcohol.

    Oxidation: Methyl 5-bromo-6-(cyclopentyloxy)nicotinic acid.

Scientific Research Applications

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is used in the design of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and cyclopentyloxy groups contribute to the compound’s binding affinity and specificity, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-6-methoxynicotinate: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    Methyl 5-bromo-6-chloronicotinate: Contains a chlorine atom at the 6-position instead of a cyclopentyloxy group.

    Methyl 5-bromo-6-ethoxynicotinate: Features an ethoxy group at the 6-position.

Uniqueness

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-bromo-6-cyclopentyloxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)8-6-10(13)11(14-7-8)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHIZMXOHAPQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)OC2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopentanol (1 mL, 11 mmol) was dissolved in DMF (25 mL) and a dispersion of sodium hydride in oil (55-65%, 480 mg) was added at room temperature. The mixture was stirred for 1 h at room temperature and 5-bromo-6-chloro-3-pyridinecarboxylic acid methyl ester (2.5 g, 10 mmol) was added. Stirring was continued for 1 h at room temperature and the mixture was afterwards partitioned between water and diethyl ether. Organic phases were pooled, dried with MgSO4 and the solvent was evaporated. The residue was purified by column chromatography on silica (n-heptane/ethyl acetate 9:1) to yield 0.48 g of the title compound as a colorless oil, MS (EI) 299.0, 301.0 (M)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
480 mg
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

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